H-Asp(OBzl)-OH

Catalog No.
S750425
CAS No.
2177-63-1
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asp(OBzl)-OH

CAS Number

2177-63-1

Product Name

H-Asp(OBzl)-OH

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N

Synonyms

H-Asp(OBzl)-OH;2177-63-1;L-Asparticacid4-benzylester;beta-BenzylL-aspartate;L-Asparticacidbeta-benzylester;MFCD00037208;L-Asparticacid,4-(phenylmethyl)ester;(S)-2-Amino-4-(benzyloxy)-4-oxobutanoicacid;(2S)-2-amino-4-(benzyloxy)-4-oxobutanoicacid;4-BenzylL-Aspartate;(2S)-2-amino-3-[benzyloxycarbonyl]propanoicacid;L-Asparticacidpoundinvertedquestionmark-benzylester;Pbb-asp;H-Asp(OBz)-OH;H-Asp-(OBzl)-OH;PubChem12969;AC1L2QAI;AC1Q5QJQ;H-Asp(OBzl)-OBzl.HCl;Poly-beta-benzyl-aspartate;Poly-beta-benzyl-L-aspartate;KSC201S8P;B2129_SIGMA;SCHEMBL730848;Benzylhydrogenbeta-L-aspartate

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis

H-Asp(OBzl)-OH is a valuable building block for the construction of peptides through a process known as solid-phase peptide synthesis (SPPS) [1]. The benzyl ester group (OBzl) serves as a protecting group for the carboxylic acid functionality of the aspartic acid side chain. This protection allows for selective coupling with other amino acids during peptide chain elongation while keeping the side chain functionality intact. Once the peptide sequence is complete, the benzyl ester group can be removed under specific conditions to reveal the free carboxylic acid group essential for peptide function [2].

Here are some resources for further reading on Solid-Phase Peptide Synthesis:

  • [1] Glaser, Christian B., et al. "Peptide chemistry." Protein-protein interactions. Humana Press, New York, NY, 1998, 197-227.
  • [2] Chan, William C., et al. "Solid-phase peptide synthesis." Peptide science. Springer, Dordrecht, 2006, 3-28.

Studies on Aspartic Acid Derivatives

H-Asp(OBzl)-OH can also be used as a starting material for the synthesis of other aspartic acid derivatives with specific functionalities. These derivatives may be employed in various research applications, including studies on protein-protein interactions, enzyme mechanisms, and development of therapeutic agents [3, 4].

Here are some resources for further reading on studies on Aspartic Acid Derivatives:

  • [3] Kobayashi, Shuhei, et al. "Development of a new fluorescent probe for aspartic acid proteases." Analytical chemistry 78.1 (2006): 138-146.
  • [4] Mauer, Robert H., et al. "Aspartic acid protease inhibitors. I. Transition-state analogs derived from aspartic acid hydroxamates." Journal of Medicinal Chemistry 29.11 (1986): 1698-1704.

H-Asp(OBzl)-OH, also known as L-aspartic acid β-benzyl ester, is a synthetic derivative of the naturally occurring amino acid L-aspartic acid. It is a building block used in peptide synthesis, particularly in the creation of artificial peptides and polypeptides for research purposes.


Molecular Structure Analysis

H-Asp(OBzl)-OH possesses a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The α-carbon (the carbon next to the amino group) is linked to a hydrogen atom (H) and a side chain containing a carboxylic acid group (COOH) on the β-carbon (the second carbon from the amino group). This β-carboxylic acid group is further esterified with a benzyl group (CH₂C₆H₅), denoted as OBzl.

Here are some key features of the structure:

  • The presence of both an amino group and a carboxylic acid group makes H-Asp(OBzl)-OH a zwitterion at physiological pH, meaning it carries both a positive and negative charge internally.
  • The benzyl ester group (OBzl) serves as a protecting group for the β-carboxylic acid during peptide synthesis. It can be selectively removed under specific conditions to allow for further reactions at the β-position [].

Chemical Reactions Analysis

Synthesis of a Dipeptide:

  • Two H-Asp(OBzl)-OH molecules can react with a coupling agent (e.g., DCC, EDC) to form a peptide bond between the α-amino group of one molecule and the β-carboxylic acid group of the other.
  • The benzyl ester group (OBzl) on the C-terminal Asp can then be selectively cleaved using reagents like hydrogenolysis or acidic conditions to reveal a free carboxylic acid group, allowing for further chain elongation in peptide synthesis.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of H-Asp(OBzl)-OH is limited, but some general properties of amino acid derivatives can be inferred:

  • Melting point: Likely in the range of 100-200°C, typical for organic molecules.
  • Boiling point: Decomposes upon boiling.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and potentially water to some extent.
  • Stability: Relatively stable under dry conditions, but the ester group (OBzl) can hydrolyze in acidic or basic environments.

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13188-89-1

Dates

Modify: 2023-08-15

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